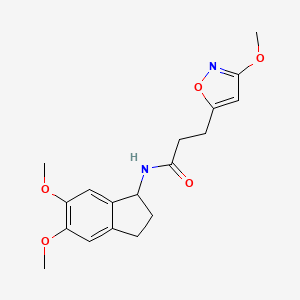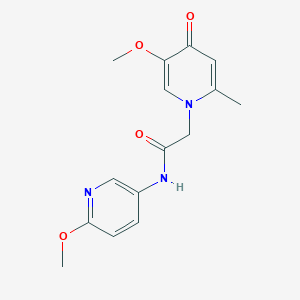
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of an indene moiety, an isoxazole ring, and a propanamide group. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. The starting materials often include 5,6-dimethoxyindanone and 3-methoxy-5-isoxazolecarboxylic acid. The key steps in the synthesis may involve:
Formation of the Indene Moiety: This can be achieved through the reduction of 5,6-dimethoxyindanone using a reducing agent such as sodium borohydride.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving 3-methoxy-5-isoxazolecarboxylic acid.
Amide Bond Formation: The final step involves coupling the indene and isoxazole intermediates through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide: can be compared with other amides containing indene and isoxazole moieties.
This compound: can be compared with other compounds having similar functional groups, such as this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C18H22N2O5 |
|---|---|
Poids moléculaire |
346.4g/mol |
Nom IUPAC |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C18H22N2O5/c1-22-15-8-11-4-6-14(13(11)10-16(15)23-2)19-17(21)7-5-12-9-18(24-3)20-25-12/h8-10,14H,4-7H2,1-3H3,(H,19,21) |
Clé InChI |
PNANDHWFBVGDFE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)CCC3=CC(=NO3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B1187353.png)
![2-(1-Methylindol-4-yl)oxy-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/no-structure.png)
![4-[({[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetyl)amino]benzamide](/img/structure/B1187356.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B1187358.png)

![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B1187366.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(hydroxymethyl)-1-methyl-1H-benzimidazol-5-yl]propanamide](/img/structure/B1187371.png)
